molecular formula C11H12N2O3S B1386679 (5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid CAS No. 1125409-81-5

(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No. B1386679
CAS RN: 1125409-81-5
M. Wt: 252.29 g/mol
InChI Key: AVKVWTXAKRLXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid” is a chemical compound with the CAS Number: 1125409-81-5 . It has a molecular weight of 252.29 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC Name of the compound is “(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid” and its Inchi Code is "1S/C11H12N2O3S/c14-9(15)4-6-5-17-11-12-8-3-1-2-7(8)10(16)13(6)11/h6H,1-5H2,(H,14,15)" .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 252.29 . The IUPAC Name of the compound is “(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid” and its Inchi Code is "1S/C11H12N2O3S/c14-9(15)4-6-5-17-11-12-8-3-1-2-7(8)10(16)13(6)11/h6H,1-5H2,(H,14,15)" .

Scientific Research Applications

I have conducted a search for the scientific research applications of “(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid” and found some information that may be relevant. However, due to the specificity of the compound and the nature of scientific research, detailed information on six to eight unique applications is not readily available in the public domain. Below are some potential applications based on the available data:

Pharmaceutical Testing

It is available for purchase as a high-quality reference standard for accurate results in pharmaceutical testing .

Material Synthesis

The compound is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine .

properties

IUPAC Name

2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c14-9(15)4-6-5-17-11-12-8-3-1-2-7(8)10(16)13(6)11/h6H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVWTXAKRLXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 2
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 3
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 4
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 5
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.